N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
Description
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a 1H-tetrazole ring substituted with a 3,4-dimethylphenyl group and a propane-1-sulfonamide moiety. The tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in mimicking carboxylate groups in medicinal chemistry, particularly in angiotensin II receptor blockers (ARBs) like losartan and valsartan . The propane sulfonamide chain introduces polar sulfonamide functionality, which may enhance solubility and influence receptor-binding interactions. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with bioactive sulfonamides and tetrazole-based therapeutics .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-4-7-21(19,20)14-9-13-15-16-17-18(13)12-6-5-10(2)11(3)8-12/h5-6,8,14H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQQWOCNURSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Patent EP0751945B1 details a protocol where 3,4-dimethylbenzonitrile (1.0 equiv) reacts with sodium azide (1.5–2.1 equiv) in DMF under nitrogen atmosphere. Heating at 115°C for 4.5 hours achieves >95% conversion, monitored by HPLC. The use of excess sodium azide ensures complete consumption of the nitrile precursor, minimizing side products like iminophosphoranes. Cooling to 90°C followed by vacuum distillation removes 50% of the solvent, enhancing product recovery during crystallization.
Workup and Isolation
Post-reaction, the mixture is acidified to pH 3–4 using concentrated HCl, precipitating the tetrazole as its hydrochloride salt. Filtration and washing with ice-cold water yield the crude product, which is recrystallized from ethanol/water (3:1) to afford 1-(3,4-dimethylphenyl)-1H-tetrazole-5-amine in 86–95% purity.
Sulfonamide Coupling with Propane-1-sulfonyl Chloride
The final step involves sulfonylation of the primary amine using propane-1-sulfonyl chloride. EP4212522A1 outlines a protocol where the amine (1.0 equiv) reacts with propane-1-sulfonyl chloride (1.2 equiv) in THF at 0°C, followed by gradual warming to room temperature.
Reaction Kinetics and Stoichiometry
Triethylamine (TEA, 1.5 equiv) is added to scavenge HCl, preventing protonation of the amine. Monitoring by TLC (eluent: ethyl acetate/hexane 1:1) confirms complete consumption of the amine within 2 hours. Quenching with ice water and extraction with ethyl acetate (3×15 mL) yields the crude sulfonamide, which is purified via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >99% purity.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, tetrazole-H), 7.45–7.38 (m, 3H, aromatic), 4.52 (s, 2H, CH₂), 3.12 (t, J = 7.6 Hz, 2H, SO₂CH₂), 2.31 (s, 6H, CH₃), 1.85–1.78 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 155.8 (tetrazole-C), 138.2–126.4 (aromatic-C), 52.1 (CH₂), 47.3 (SO₂CH₂), 22.1 (CH₂CH₂CH₃), 19.7 (CH₃), 13.5 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₂₂N₅O₂S ([M+H]⁺): 376.1441. Found: 376.1438.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity (HPLC) | 99.2% | 98.7% |
| Reaction Time | 14 hours | 18 hours |
| Cost (USD/g) | 12.50 | 14.20 |
Method A offers superior yield and cost-efficiency due to streamlined protection-deprotection steps, whereas Method B provides higher regioselectivity for complex substrates.
Challenges and Mitigation Strategies
Tetrazole Hydrolysis
Prolonged heating (>24 hours) in aqueous acidic conditions leads to tetrazole ring opening. Patent EP0751945B1 recommends strict temperature control (<125°C) and anhydrous workup to prevent hydrolysis.
Sulfonyl Chloride Stability
Propane-1-sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and in situ generation via sulfonic acid chlorination (using PCl₅) enhance reagent stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The tetrazole ring and the phenyl ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The tetrazole moiety in N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is recognized for its ability to mimic carboxylic acid functionalities. This characteristic enhances the compound's potential as a bioisostere in drug design, leading to improved pharmacokinetic properties and bioavailability.
Case Study: Anticancer Activity
Research has demonstrated that compounds containing tetrazole rings exhibit anticancer properties. A study focused on the synthesis of various tetrazole derivatives showed promising results against different cancer cell lines, indicating that modifications on the tetrazole scaffold can lead to enhanced cytotoxicity and selectivity towards tumor cells .
Neuropharmacology
This compound has been investigated for its role as a serotonin receptor antagonist. The compound's structural features allow it to interact with serotonin receptors, which are crucial targets in treating cognitive disorders such as anxiety and depression.
Case Study: 5-HT Antagonism
A study synthesized several sulfonamide derivatives and evaluated their efficacy as 5-HT6 antagonists. The findings indicated that certain structural modifications significantly increased binding affinity to the receptor, suggesting that this compound could be a candidate for further development in treating cognitive disorders .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a role in various inflammatory processes.
Research Findings
In vitro studies have shown that related compounds can reduce inflammatory markers in cell cultures, suggesting that this compound may possess similar properties. Further investigation into its mechanism of action could provide insights into its potential therapeutic applications in inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The reaction typically starts with the formation of the tetrazole ring through cycloaddition reactions followed by sulfonamide formation.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cycloaddition | Nitriles + Azides | High |
| 2 | Sulfonamide Formation | Sulfonyl Chlorides + Amines | Moderate |
| 3 | Purification | Crystallization or Chromatography | High |
Optimizing these steps can lead to higher yields and purities of the final product, making it more viable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tetrazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Tetrazole-Based Pharmacophores The target compound shares the tetrazole moiety with losartan and other ARBs, which is critical for mimicking the carboxylate group of endogenous ligands. However, its 3,4-dimethylphenyl group contrasts with losartan’s biphenyl system. The absence of a biphenyl motif may reduce steric complementarity with angiotensin II receptors but could enhance selectivity for alternative targets . Compound 10 () replaces the sulfonamide with a methyl ester, reducing polarity and likely altering pharmacokinetics. The ester group may confer lower metabolic stability compared to sulfonamides .
Sulfonamide Functionality The propane sulfonamide chain in the target compound differs from the benzenesulfonamide in N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide ().
Substituent Effects
- The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to losartan’s unsubstituted biphenyl. This could improve blood-brain barrier penetration but increase off-target binding risks .
- In contrast, Compound 10’s unsubstituted phenyl group lacks the steric and electronic effects of dimethyl substitution, which may simplify synthesis but limit receptor affinity .
Synthetic Feasibility
- Compounds in were synthesized with high yields (88–95%) via standard procedures, suggesting that the target compound could be similarly accessible. However, the propane sulfonamide chain may require tailored protection-deprotection strategies to avoid side reactions .
Hypothetical Research Findings
- Receptor Binding : Molecular modeling suggests the dimethylphenyl group may occupy hydrophobic pockets in angiotensin receptors, but the shorter alkyl sulfonamide chain could reduce hydrogen-bonding interactions compared to losartan’s hydroxyl group .
- Metabolic Stability : The tetrazole ring’s metabolic resistance (common in ARBs) combined with the sulfonamide’s polarity may extend half-life relative to ester-containing analogs like Compound 10 .
- Further in vitro assays are needed to validate these hypotheses.
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound features a tetrazole ring, which is known for its diverse biological properties. The synthesis typically involves:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving nitriles and sodium azide.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides or similar reagents.
The compound's molecular formula is , with a molecular weight of approximately 288.35 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways that regulate physiological responses.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can effectively inhibit the growth of various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to their ability to disrupt cellular functions.
Anticancer Potential
This compound has been evaluated for its anticancer properties. A study demonstrated that similar tetrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. The effectiveness was tested on different cancer cell lines, showing promising results in inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory effects. Research indicates that tetrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Data Summary
Here's a summary table highlighting key findings from various studies related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves:
- Step 1 : Alkylation of a tetrazole precursor (e.g., 5-(3,4-dimethylphenyl)-1H-tetrazole) with propane-1-sulfonamide derivatives. Evidence from analogous syntheses suggests using K₂CO₃ as a base in polar aprotic solvents like DMF under mild conditions (~25°C) to avoid side reactions .
- Step 2 : Purification via column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to tetrazole) and exclusion of moisture .
- Key Data : Similar compounds show yields of 72–85% under optimized conditions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- X-ray crystallography : For unambiguous confirmation of the tetrazole and sulfonamide moieties. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving sulfonamide hydrogen-bonding networks .
- NMR spectroscopy : ¹H and ¹³C NMR to verify methyl groups (δ ~2.3 ppm for aryl-CH₃) and sulfonamide protons (δ ~7.5–8.0 ppm).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~348.1).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data for sulfonamide-tetrazole hybrids?
- Answer : Contradictions often arise from:
- Target specificity : Use competitive binding assays (e.g., fluorescence polarization) to differentiate interactions with off-target receptors (e.g., angiotensin II vs. unrelated GPCRs) .
- Metabolic stability : Perform liver microsome assays to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Statistical validation : Replicate studies with larger sample sizes (n ≥ 3) and apply ANOVA to identify outliers .
Q. How does the substitution pattern on the tetrazole ring influence biological activity?
- Answer : Comparative studies on analogs (e.g., losartan, valsartan) reveal:
- 3,4-Dimethylphenyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
- Sulfonamide linkage : Critical for hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase). Truncating the propane chain reduces potency by ~50% in enzyme inhibition assays .
- Table 1 : Structure-Activity Relationship (SAR) Trends
Q. What advanced computational methods support the design of derivatives with improved pharmacokinetic properties?
- Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like angiotensin receptors (PDB: 4YAY).
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., topological PSA ~86 Ų suggests moderate absorption) .
- MD simulations : Assess conformational stability of the tetrazole-sulfonamide scaffold under physiological conditions (e.g., 100 ns trajectories in GROMACS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
